molecular formula C27H26N6O3S2 B12590314 Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12590314
M. Wt: 546.7 g/mol
InChI Key: WDMUKHQSDBRMEN-UHFFFAOYSA-N
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Description

Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole ring, and a dibenzofuran moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the triazole ring via azide-alkyne cycloaddition.
  • Coupling of the dibenzofuran moiety using palladium-catalyzed cross-coupling reactions.
  • Final acylation to form the acetamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, or antiviral properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide groups but different substituents.

    Pyrimidine derivatives: Compounds with the pyrimidine ring but lacking the triazole or dibenzofuran moieties.

    Triazole derivatives: Compounds containing the triazole ring but different other functional groups.

Uniqueness

The uniqueness of Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- lies in its multi-functional structure, which combines several bioactive moieties into a single molecule. This structural complexity may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C27H26N6O3S2

Molecular Weight

546.7 g/mol

IUPAC Name

2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C27H26N6O3S2/c1-5-10-33-24(14-37-26-28-16(2)11-17(3)29-26)31-32-27(33)38-15-25(34)30-20-13-22-19(12-23(20)35-4)18-8-6-7-9-21(18)36-22/h5-9,11-13H,1,10,14-15H2,2-4H3,(H,30,34)

InChI Key

WDMUKHQSDBRMEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C

Origin of Product

United States

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